molecular formula C23H21FN4O3S B3396765 2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1019104-23-4

2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B3396765
M. Wt: 452.5 g/mol
InChI Key: BSYOYNSEIWTKSZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and a dimethoxyphenyl group. The presence of these groups suggests that this compound could have interesting biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and thiazole rings, followed by the introduction of the dimethoxyphenyl group. However, without specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. It also contains a dimethoxyphenyl group, which is a phenyl (benzene) ring with two methoxy (OCH3) groups attached.



Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The pyrazole and thiazole rings might undergo reactions at the nitrogen atoms, while the dimethoxyphenyl group might undergo reactions at the carbon atoms adjacent to the methoxy groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. However, based on its structure, we can predict that it is likely to be a solid at room temperature, and that it might have moderate solubility in polar solvents due to the presence of the polar pyrazole, thiazole, and dimethoxyphenyl groups.


Safety And Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.


Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound.


properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3S/c1-14-10-21(26-22(29)12-15-4-9-19(30-2)20(11-15)31-3)28(27-14)23-25-18(13-32-23)16-5-7-17(24)8-6-16/h4-11,13H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYOYNSEIWTKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

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